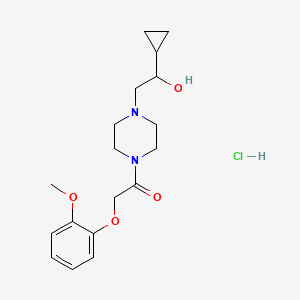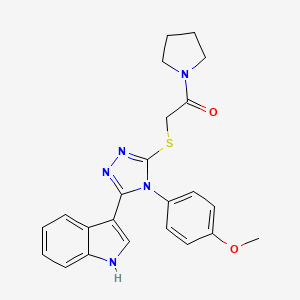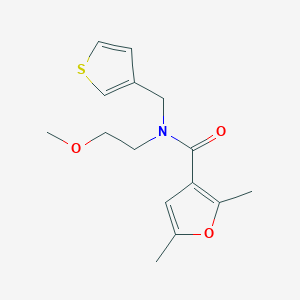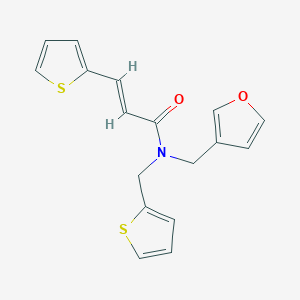![molecular formula C21H22ClN3O2S B2866645 N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride CAS No. 1049758-96-4](/img/structure/B2866645.png)
N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride” is a complex organic compound. It contains a total of 62 bonds, including 33 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 1 double bond, 16 aromatic bonds, 2 five-membered rings, 2 six-membered rings, and 1 nine-membered ring .
Synthesis Analysis
The compound is used as a reagent for the synthesis of N-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamides as antithrombotic drugs . It can also be used as a reagent for the synthesis of diamide derivatives (FXa inhibitors) .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple rings and bonds. It includes a thiazolo[5,4-c]pyridine core, which is a bicyclic system containing a thiazole ring fused with a pyridine ring .Chemical Reactions Analysis
The compound is used in the synthesis of various derivatives. For example, it can be used to synthesize N-(2-acylaminoaryl or 2-acylamino heterocyclic methyl) thiazole-2-carboxamides . These derivatives have been studied for their antithrombotic properties .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current search results.Scientific Research Applications
Anticancer Activities
Studies have demonstrated that derivatives of thiazolo[5,4-c]pyridin and related structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized through reactions involving pyrrolidinyl-quinazolinones and benzothiazole derivatives have shown considerable cytotoxicity towards human monocytic leukemia cells, mouse monocytic leukemia cells, human hepatoma cells, and human lung carcinoma cells (Hour et al., 2007). Such findings suggest that N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride could be explored for its anticancer properties.
Antimicrobial and Antifungal Activities
Research on new pyridine derivatives, including those with thiazolo and benzothiazole cores, has indicated variable and modest antimicrobial activity against strains of bacteria and fungi (Patel et al., 2011). This suggests the potential for investigating this compound as an antimicrobial agent.
Pharmacological Evaluation
Compounds featuring 4-thiazolidinone derivatives have been designed, synthesized, and evaluated for their pharmacological effects, showing considerable anticonvulsant activity in addition to sedative-hypnotic effects without impairing learning and memory (Faizi et al., 2017). These studies underline the therapeutic potential of thiazolo[5,4-c]pyridin derivatives in developing new pharmacological agents.
Mechanism of Action
Target of Action
Similar compounds have been used as reagents for the synthesis of anti-thrombotic drugs . This suggests that the compound may interact with targets involved in blood coagulation.
Mode of Action
Based on its potential use in the synthesis of anti-thrombotic drugs , it can be inferred that it may inhibit enzymes or proteins involved in the blood coagulation process, thereby preventing the formation of blood clots.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S.ClH/c1-26-17-9-7-16(8-10-17)20(25)23-21-22-18-11-12-24(14-19(18)27-21)13-15-5-3-2-4-6-15;/h2-10H,11-14H2,1H3,(H,22,23,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVXFLIRQLXVAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2866563.png)



![2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2866568.png)



![[4-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2866578.png)

![[(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2866581.png)

![methyl 5-(((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2866585.png)
